molecular formula C14H17NO7 B169225 Ehretioside B CAS No. 156368-84-2

Ehretioside B

Cat. No.: B169225
CAS No.: 156368-84-2
M. Wt: 311.29 g/mol
InChI Key: HVSMXONXCJBJIF-RKQHYHRCSA-N
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Description

Ehretioside B is a naturally occurring phenolic glucoside compound, primarily isolated from the herbs of Diploclisia glaucescens. It is known for its unique chemical structure, which includes a benzeneacetonitrile moiety linked to a β-D-glucopyranosyl group. The compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ehretioside B involves the glycosylation of 4-hydroxybenzeneacetonitrile with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, particularly the herbs of Diploclisia glaucescens. The extraction process involves solvent extraction using solvents like methanol or ethanol, followed by purification using chromatographic techniques such as silica gel, ODS, and Sephadex LH-20.

Chemical Reactions Analysis

Types of Reactions: Ehretioside B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of benzeneacetonitrile derivatives with ketone or aldehyde groups.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzeneacetonitrile derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antitumor activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The biological effects of Ehretioside B are primarily attributed to its ability to modulate various molecular targets and pathways. It exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antibacterial Activity: Disrupting bacterial cell membranes and inhibiting bacterial growth.

    Antitumor Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Ehretioside B is structurally similar to other phenolic glucosides, such as:

    Ehretioside A: Differing in the position and type of substituents on the benzene ring.

    Phenylpropanoid Glycosides: Such as verbascoside and acteoside, which have similar glycosylation patterns but different aglycone structures.

    Flavonoid Glycosides: Such as quercetin glucosides, which share the glucopyranosyl moiety but have different core structures.

Uniqueness: this compound is unique due to its specific combination of a benzeneacetonitrile moiety and a β-D-glucopyranosyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSMXONXCJBJIF-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ehretioside B and where has it been found?

A1: this compound is a cyclohexene-acetonitrile glycoside. [, ] It was first identified in plants of the Boraginaceae family. It has now been isolated from Semiaquilegia adoxoides (a plant traditionally used as an anticancer treatment in China) [] and, for the first time, from Glechoma longituba. []

Q2: Why is the discovery of this compound in Semiaquilegia adoxoides significant?

A2: The discovery of this compound and other cyano-containing compounds in Semiaquilegia adoxoides is noteworthy because these compounds are relatively uncommon. [] Finding six cyano-containing compounds, including this compound, in this plant suggests it could be a promising source for further research into this class of natural products.

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